molecular formula C12H18ClNO3 B4879419 4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride

4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride

Cat. No. B4879419
M. Wt: 259.73 g/mol
InChI Key: WOOPVHFPCNGFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medical research.

Mechanism of Action

The exact mechanism of action of 4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters and receptors in the brain, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride can improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models. It has also been shown to have a positive effect on motor function in Parkinson's disease models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a useful tool for studying the effects of drugs on the central nervous system. However, its high cost and limited availability may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride. These include further studies on its mechanism of action, the development of new synthetic methods to increase its availability, and the exploration of its potential applications in the treatment of other neurological disorders.
In conclusion, 4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride is a chemical compound with significant potential for medical research. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and explore its potential applications.

Scientific Research Applications

4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c14-6-2-1-5-13-8-10-3-4-11-12(7-10)16-9-15-11;/h3-4,7,13-14H,1-2,5-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOPVHFPCNGFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-ylmethylamino)butan-1-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(1,3-benzodioxol-5-ylmethyl)amino]butan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.